molecular formula C17H22N2O4S B7688029 N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide

N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide

Cat. No. B7688029
M. Wt: 350.4 g/mol
InChI Key: ZTNHPXSSLJAVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as FISP, is a chemical compound that has gained significant attention in the field of scientific research. FISP is a small molecule inhibitor that is used to target specific enzymes and proteins involved in various biological pathways.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves its ability to bind to specific enzymes and proteins and inhibit their activity. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide binds to the active site of these enzymes and proteins, preventing them from carrying out their normal biological functions. This results in the inhibition of various biological pathways that are involved in disease progression.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has also been shown to inhibit cell proliferation and migration. In inflammation, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has also been shown to reduce oxidative stress, which is implicated in various diseases.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific, targeting only specific enzymes and proteins. However, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide also has some limitations. It may have off-target effects, meaning that it may inhibit the activity of enzymes and proteins that are not the intended target. It may also have limited solubility, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for research involving N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. One area of research is the development of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide analogs that have improved efficacy and specificity. Another area of research is the identification of new targets for N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibition. Additionally, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide could be used in combination with other therapies to enhance their efficacy. Further research is needed to fully understand the potential therapeutic applications of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a small molecule inhibitor that has gained significant attention in the field of scientific research. Its ability to target specific enzymes and proteins involved in various biological pathways makes it a promising therapeutic agent for various diseases. The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a complex process that requires specialized knowledge and expertise in organic chemistry. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include furan-2-carboxaldehyde, N-isopropylsulfamide, and 4-bromoacetophenone. The reaction involves the condensation of these starting materials to form the final product, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a complex process that requires specialized knowledge and expertise in organic chemistry.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of specific enzymes and proteins that are involved in these diseases. For example, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in cancer cell growth and proliferation. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has also been shown to inhibit the activity of the protein p38 MAP kinase, which is involved in inflammation.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-13(2)19-24(21,22)16-8-5-14(6-9-16)7-10-17(20)18-12-15-4-3-11-23-15/h3-6,8-9,11,13,19H,7,10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNHPXSSLJAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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